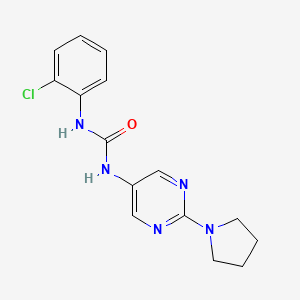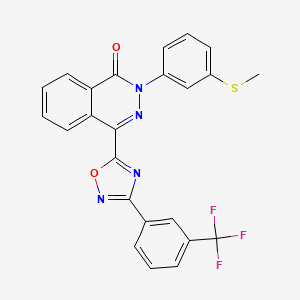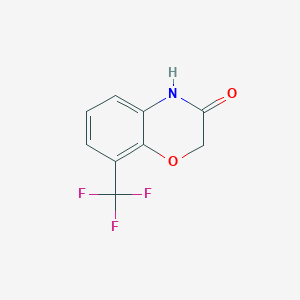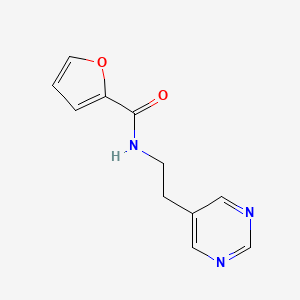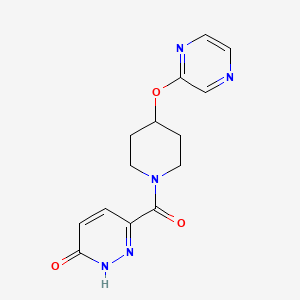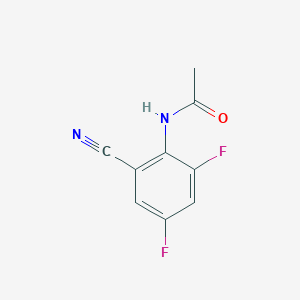![molecular formula C12H14Cl3NO2 B2711160 2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one CAS No. 478259-72-2](/img/structure/B2711160.png)
2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one” is a chemical compound with the CAS Number: 478259-72-2. It has a molecular weight of 310.61 and its IUPAC name is 2-ethyl-1-[5-(trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14Cl3NO2/c1-3-7(4-2)10(17)8-5-9(16-6-8)11(18)12(13,14)15/h5-7,16H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Phosphine-Catalyzed Annulation
Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation method for the synthesis of highly functionalized tetrahydropyridines, starting from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrating a novel approach to synthesizing complex nitrogen-containing heterocycles with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Photoinduced Oxidative Annulation
Zhang et al. (2017) developed an oxidant and transition-metal-free method for the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic compounds. This methodology provides a new route to synthesize complex organic molecules using photochemical processes (Zhang et al., 2017).
Heterocyclic Chemistry
Synthesis of Pyrrole Derivatives
Friedrich et al. (2002) described extending the scope of known furan synthesis to a novel route for synthesizing 1,2,4-trisubstituted pyrroles. This highlights the versatility of pyrrole compounds in organic synthesis, potentially opening up new avenues for the development of materials and bioactive molecules (Friedrich, Wächtler, & Meijere, 2002).
Histone Deacetylase Inhibitors
Mai et al. (2004) explored 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors, demonstrating the potential of pyrrole derivatives in the development of therapeutic agents. The study focused on the effects of pyrrole-C2 and/or -C4 substitutions on biological activity, showcasing the importance of structural modifications in enhancing biological efficacy (Mai et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2/c1-3-7(4-2)10(17)8-5-9(16-6-8)11(18)12(13,14)15/h5-7,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRFPCUDDIKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

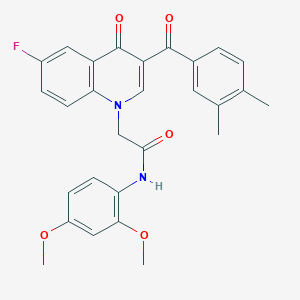
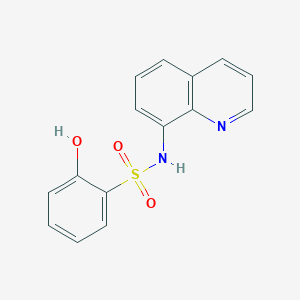
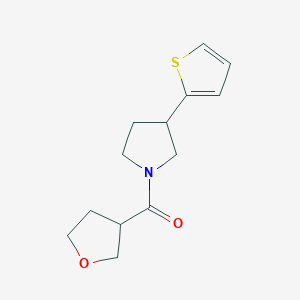
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
